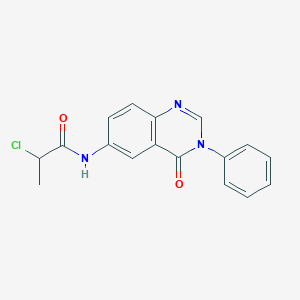
2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2005 and has been extensively studied for its potential therapeutic applications in autoimmune diseases and organ transplantation.
Mecanismo De Acción
2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide selectively inhibits JAK3, a tyrosine kinase that plays a key role in immune cell signaling. By inhibiting JAK3, 2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide blocks the downstream signaling pathways that lead to the activation of immune cells and the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide has been shown to reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases. In humans, it has been shown to reduce the signs and symptoms of rheumatoid arthritis and psoriasis. It has also been shown to reduce the incidence of acute rejection in kidney transplant patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide is its selectivity for JAK3, which reduces the potential for off-target effects. However, its potency and efficacy may vary depending on the specific disease or condition being treated. Additionally, its long-term safety and potential side effects are still being studied.
Direcciones Futuras
1. Investigating the potential use of 2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide in other autoimmune diseases, such as multiple sclerosis and lupus.
2. Developing more potent and selective JAK3 inhibitors.
3. Studying the long-term safety and potential side effects of 2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide.
4. Investigating the potential use of 2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide in combination with other immunomodulatory agents.
5. Studying the mechanisms of resistance to JAK3 inhibitors and developing strategies to overcome it.
6. Investigating the potential use of 2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide in other organ transplantation settings, such as liver and heart transplantation.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the condensation of 2-chloro-6-nitrobenzoic acid with 2-amino-3-phenylpropanoic acid to form 2-chloro-N-(4-nitro-3-phenylphenyl)propanamide. This intermediate is then reduced to the corresponding amine, which is subsequently cyclized to form the final product.
Aplicaciones Científicas De Investigación
2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its use in preventing organ rejection in transplant patients.
Propiedades
IUPAC Name |
2-chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11(18)16(22)20-12-7-8-15-14(9-12)17(23)21(10-19-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKKQMLWIZCANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)N=CN(C2=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-oxo-3-phenylquinazolin-6-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

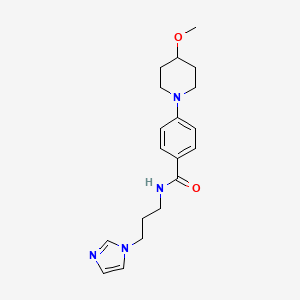
![6-(2-methoxyethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2451045.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B2451047.png)
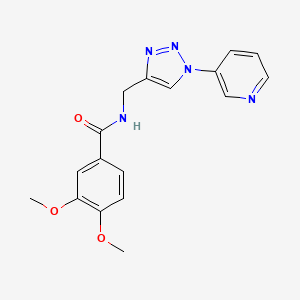
![3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide](/img/structure/B2451050.png)

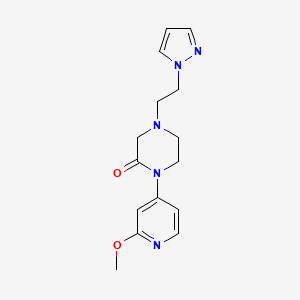
![[6-Methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2451055.png)
![[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2451057.png)

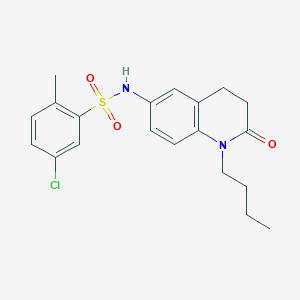
![N-[3-(benzimidazol-1-yl)propyl]-2-chloroacetamide](/img/structure/B2451062.png)

